molecular formula C10H7N3O4 B6080044 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B6080044
M. Wt: 233.18 g/mol
InChI Key: QHRPTUNIOLMYNP-UHFFFAOYSA-N
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Description

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is a chemical compound with the molecular formula C10H7N3O4. . This compound is characterized by the presence of a triazole ring attached to a benzene ring, which also contains two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of 4H-1,2,4-triazole with isophthalic acid under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzene ring .

Scientific Research Applications

Chemistry

In chemistry, 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is used as a ligand in coordination chemistry. It can form complexes with various metal ions, leading to the development of new materials with unique properties .

Biology and Medicine

The compound’s triazole ring is of interest in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its derivatives .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and drug delivery .

Mechanism of Action

The mechanism of action of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid involves its ability to coordinate with metal ions. The triazole ring and carboxylic acid groups can form stable complexes with metals, leading to the formation of coordination polymers and MOFs. These complexes exhibit unique properties, such as enhanced stability and specific reactivity, which are useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is unique due to the presence of both a triazole ring and two carboxylic acid groups. This combination allows for versatile coordination chemistry and the formation of complex structures with metal ions. Its unique structure also contributes to its potential biological activities and applications in materials science .

Properties

IUPAC Name

5-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRPTUNIOLMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
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5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid

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